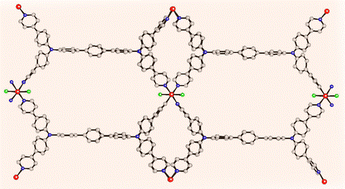Exploring redox properties of a 3D Co-based framework with bis(triarylamine) terphenyl as a redox-active linker†
Chemical Communications Pub Date: 2023-11-06 DOI: 10.1039/D3CC00067B
Abstract
A 3D Co-based metal–organic framework has been prepared, which contains a bis(triarylamine) with terphenyl units as a redox-active linker. Manipulation of the redox events via the electrochemical method confirmed that charge hopping is dominant within the 3D framework. Investigation of the in situ spectroelectrochemical properties within the structure leads to the formation of mono and dual radical cations obtained reversibly in two-steps due to the presence of two redox-active sites.


Recommended Literature
- [1] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†
- [2] A computerised programmable monochromator for flexible multi-element analysis with special reference to the inductively coupled plasma
- [3] Correction: Protected lignin biorefining through cyclic extraction: gaining fundamental insights into the tuneable properties of lignin by chemometrics
- [4] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [5] Synthesis, characterization, and biological verification of asialoglycoprotein receptor-targeted lipopolysaccharide-encapsulated PLGA nanoparticles for the establishment of a liver fibrosis animal model†
- [6] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [7] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [8] 3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
- [9] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [10] Single-crystalline Bi2Fe4O9 synthesized by low-temperature co-precipitation: performance as photo- and Fenton catalysts†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 143317-90-2
-
CAS no.: 170643-02-4
-
CAS no.: 16514-83-3









